Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as cyano, chlorophenyl, methoxyphenyl, and carbamoylmethylsulfanyl groups. These substitutions confer distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with appropriate aldehydes and amines under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The intermediate products are then subjected to further functionalization to introduce the cyano, chlorophenyl, and methoxyphenyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) ensures high yield and purity of the final product. Solvent extraction, crystallization, and chromatography are commonly employed for purification .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and other functionalized derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for cardiovascular and neurological disorders.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to modulate ion channels, particularly calcium channels, which play a crucial role in cellular signaling and function. By binding to these channels, the compound can alter ion flux and influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.
Felodipine: Known for its vasodilatory effects and used in the treatment of hypertension.
Uniqueness
ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C30H26ClN3O4S |
---|---|
Molecular Weight |
560.1 g/mol |
IUPAC Name |
ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C30H26ClN3O4S/c1-3-38-30(36)27-26(22-11-7-8-12-24(22)31)23(17-32)29(34-28(27)19-9-5-4-6-10-19)39-18-25(35)33-20-13-15-21(37-2)16-14-20/h4-16,26,34H,3,18H2,1-2H3,(H,33,35) |
InChI Key |
VCJUKSGWIBTZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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